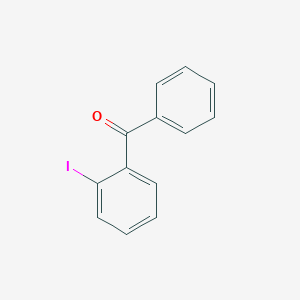

2-Iodobenzophenone

概要

説明

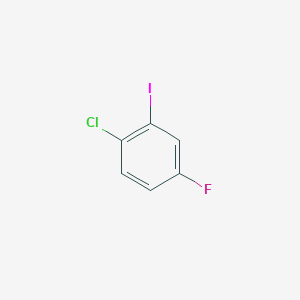

2-Iodobenzophenone is an aromatic organic compound. It is widely used in scientific experiments due to its unique properties. The compound has a molecular formula of C13H9IO and an average mass of 308.114 Da .

Synthesis Analysis

2-Iodobenzophenone can be synthesized via a Friedel-Crafts acylation route from benzoyl chloride and biphenyl . Another method involves the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants as efficient organocatalysts and reagents for various reactions using Oxone® in aqueous solution under mild conditions at room temperature .Molecular Structure Analysis

The molecular structure of 2-Iodobenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is further connected to another benzene ring substituted with an iodine atom .Physical And Chemical Properties Analysis

2-Iodobenzophenone has a melting point of 31-32°C . It has a density of 1.63 g/cm³ and a boiling point of 143°C under a pressure of 0.3 Torr .科学的研究の応用

Chromatography and Mass Spectrometry

2-Iodobenzophenone is used in Chromatography and Mass Spectrometry applications . It is used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .

Organic Light-Emitting Diodes (OLEDs)

2-Iodobenzophenone, as a derivative of benzophenone, has significant applications in the field of Organic Light-Emitting Diodes (OLEDs) . OLEDs have garnered considerable attention due to their potential applications in flat-panel displays and solid-state lighting technologies . The thin and flexible design of OLEDs enables the development of innovative lighting solutions .

Synthesis of Organic Semiconductors

The benzophenone core, which includes 2-Iodobenzophenone, has attracted much attention as a fragment for the synthesis of organic semiconductors .

Phosphor with High Intersystem Crossing Efficiency

Benzophenone, including its derivative 2-Iodobenzophenone, functions as a classical phosphor with high intersystem crossing efficiency . This characteristic makes it a compelling candidate for effective reverse intersystem crossing .

Development of Thermally Activated Delayed Fluorescent (TADF) Emitters

2-Iodobenzophenone has potential in leading to the development of thermally activated delayed fluorescent (TADF) emitters . These emitting materials witnessed a pronounced interest in recent years due to their incorporation in metal-free electroactive frameworks .

Conversion of Triplet Excitons into Emissive Singlet Excitons

2-Iodobenzophenone has the capability to convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), consequently achieving exceptionally high external quantum efficiencies (EQEs) .

Safety and Hazards

2-Iodobenzophenone is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

将来の方向性

While specific future directions for 2-Iodobenzophenone are not mentioned in the search results, it’s worth noting that iodobenzophenones, in general, have potential for further exploration in the field of organic synthesis. Their unique reactivity makes them valuable tools for the development of new synthetic methodologies .

特性

IUPAC Name |

(2-iodophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIFVWINIHKENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374758 | |

| Record name | 2-Iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodobenzophenone | |

CAS RN |

25187-00-2 | |

| Record name | 2-Iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 2-iodobenzophenone be used to synthesize other valuable compounds?

A1: Yes, 2-iodobenzophenone is a useful precursor in organic synthesis. For example, it can be transformed into substituted fluoren-9-ones via a palladium-catalyzed cyclization reaction. [] This reaction can be accelerated significantly using microwave irradiation, leading to higher yields in shorter reaction times. []

Q2: Does the presence of the iodine atom in 2-iodobenzophenone impact its photochemical properties compared to benzophenone?

A2: Yes, the presence of the iodine atom can significantly alter the triplet excited state of the molecule. While benzophenone typically exhibits a (n,π) triplet excited state, calculations suggest that 2-iodobenzophenone forms an intramolecular triplet exciplex with (σ,π*) character. [, ] This exciplex arises from the interaction between the iodine lone pairs and the oxygen lone pairs in the excited state. [, ]

Q3: What is unique about the (σ,π) triplet excited state predicted for 2-iodobenzophenone?

A3: Unlike typical (n,π) states, the (σ,π) exciplex in 2-iodobenzophenone is predicted to have significant spin density localized on the iodine atom. [, ] This unusual electronic distribution could lead to distinct reactivity compared to benzophenone or other ketones with traditional (n,π) triplet states.

Q4: Is the formation of the (σ,π) triplet exciplex limited to 2-iodobenzophenone?

A4: Research suggests that this phenomenon is not limited to 2-iodobenzophenone. Theoretical calculations predict that similar intramolecular triplet exciplexes should form in other ketones possessing halogen or nucleophilic substituents capable of interacting with the carbonyl group, provided a suitable ring size (at least five-membered) can be achieved. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)

![4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1349889.png)